molecular formula C10H15NO3 B13880710 1-(4-Methoxyphenyl)aminopropane-2,3-diol CAS No. 121082-77-7

1-(4-Methoxyphenyl)aminopropane-2,3-diol

Cat. No.: B13880710
CAS No.: 121082-77-7
M. Wt: 197.23 g/mol
InChI Key: AZKRMADMLBGMOJ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)aminopropane-2,3-diol is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)aminopropane-2,3-diol can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyaniline with epichlorohydrin under basic conditions to form the desired product. The reaction typically requires a catalyst such as sodium hydroxide and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)aminopropane-2,3-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

Scientific Research Applications

1-(4-Methoxyphenyl)aminopropane-2,3-diol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)aminopropane-2,3-diol involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes or activate receptors that regulate gene expression.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)aminopropane-2,3-diol can be compared with other similar compounds such as:

    3-Amino-1,2-propanediol: This compound has a similar structure but lacks the aromatic ring, resulting in different chemical properties and applications.

    2-Amino-1,3-propanediol: Another related compound with a different arrangement of functional groups, leading to variations in reactivity and biological activity.

The uniqueness of this compound lies in its combination of aromatic and aliphatic components, which confer distinct chemical and biological properties.

Properties

CAS No.

121082-77-7

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

3-(4-methoxyanilino)propane-1,2-diol

InChI

InChI=1S/C10H15NO3/c1-14-10-4-2-8(3-5-10)11-6-9(13)7-12/h2-5,9,11-13H,6-7H2,1H3

InChI Key

AZKRMADMLBGMOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NCC(CO)O

Origin of Product

United States

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